molecular formula C10H13Cl2N3O2 B13640510 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid

2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid

Cat. No.: B13640510
M. Wt: 278.13 g/mol
InChI Key: ZEBFGHNQHWJDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method includes microwave-assisted reactions, which enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The process ensures high purity and yield, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,6-Dichloropyridazin-4-yl)amino]ethyl}benzoic acid
  • 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the methylpentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C10H13Cl2N3O2/c1-3-5(2)8(10(16)17)13-6-4-7(11)14-15-9(6)12/h4-5,8H,3H2,1-2H3,(H,13,14)(H,16,17)

InChI Key

ZEBFGHNQHWJDIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.